molecular formula C15H13BrClN3OS B10865602 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10865602
M. Wt: 398.7 g/mol
InChI Key: QMFBXWIXGZLCON-UHFFFAOYSA-N
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Description

2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromobenzoyl, chloromethylphenyl, and hydrazinecarbothioamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the methylphenyl group.

    Hydrazinecarbothioamide Formation: The reaction of hydrazine with a thiocarbonyl compound to form the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BROMOBENZOYL)-N-(3-CHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-(2-BROMOBENZOYL)-N-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
  • 2-(2-BROMOBENZOYL)-N-(3-CHLORO-4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrClN3OS

Molecular Weight

398.7 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C15H13BrClN3OS/c1-9-12(17)7-4-8-13(9)18-15(22)20-19-14(21)10-5-2-3-6-11(10)16/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

QMFBXWIXGZLCON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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